Methyl 3,5-bis(trifluoromethyl)benzoate

Description

The exact mass of the compound Methyl 3,5-bis(trifluoromethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3,5-bis(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-bis(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-bis(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c1-18-8(17)5-2-6(9(11,12)13)4-7(3-5)10(14,15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYNBDAJUXZFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180737 | |

| Record name | Methyl 3,5-di(trifluoromethyl)benzoate radical | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26107-80-2 | |

| Record name | Benzoic acid, 3,5-bis(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26107-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-di(trifluoromethyl)benzoate radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026107802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-di(trifluoromethyl)benzoate radical | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,5-bis(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-bis(trifluoromethyl)benzoate: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and material science sectors, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, offer a powerful tool for fine-tuning the performance of bioactive molecules and advanced materials.[1] Among the repertoire of fluorinated building blocks, Methyl 3,5-bis(trifluoromethyl)benzoate stands out as a particularly valuable synthon. Its symmetrically disubstituted phenyl ring with two powerful electron-withdrawing trifluoromethyl groups provides a rigid scaffold with distinct electronic and steric properties, making it a sought-after intermediate in the synthesis of a range of high-value compounds.[2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic characterization, and key applications of Methyl 3,5-bis(trifluoromethyl)benzoate, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

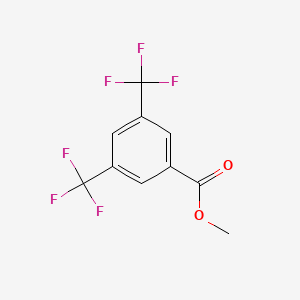

Methyl 3,5-bis(trifluoromethyl)benzoate is a benzoate ester characterized by a benzene ring substituted at the 3 and 5 positions with trifluoromethyl (CF₃) groups.[4] The presence of these two bulky and highly electronegative groups profoundly influences the molecule's geometry and reactivity.

Below is a diagram of the chemical structure of Methyl 3,5-bis(trifluoromethyl)benzoate.

Caption: Chemical structure of Methyl 3,5-bis(trifluoromethyl)benzoate.

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 26107-80-2 | [4][5] |

| Molecular Formula | C₁₀H₆F₆O₂ | [4][5] |

| Molecular Weight | 272.14 g/mol | [4][5] |

| IUPAC Name | methyl 3,5-bis(trifluoromethyl)benzoate | [4] |

| Appearance | Colorless to light yellow liquid or solid | [5] |

| Boiling Point | ~223.9 °C (Predicted) | |

| Melting Point | 38-42 °C | |

| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. |

Synthesis of Methyl 3,5-bis(trifluoromethyl)benzoate

The synthesis of Methyl 3,5-bis(trifluoromethyl)benzoate is typically achieved through a two-step process, starting from a commercially available precursor. The first step involves the synthesis of the corresponding carboxylic acid, followed by its esterification.

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid

A common and efficient method for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid is through the Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene, followed by carboxylation with carbon dioxide.[2][3]

Caption: Overall synthetic workflow for Methyl 3,5-bis(trifluoromethyl)benzoate.

Experimental Protocol: Grignard Reaction and Carboxylation [2][3]

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.1 eq) and anhydrous tetrahydrofuran (THF).

-

Heat the mixture to reflux.

-

In a separate flask, dissolve 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the refluxing magnesium suspension to initiate the Grignard reaction. Initiation is indicated by a color change and an increase in temperature.

-

Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue refluxing for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard solution over crushed dry ice.

-

Allow the mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding aqueous HCl (e.g., 2 M) until the solution is acidic.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)benzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Initiation of Grignard Reaction: The initiation can sometimes be sluggish. Methods to promote initiation include adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

-

Carboxylation at Low Temperature: The addition of carbon dioxide is performed at low temperatures to control the exothermicity of the reaction and to minimize side reactions.

Step 2: Fischer Esterification

The most common method for the synthesis of Methyl 3,5-bis(trifluoromethyl)benzoate from the corresponding carboxylic acid is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[6]

Experimental Protocol: Fischer Esterification

-

Reaction Setup:

-

In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)benzoic acid (1.0 eq) in a large excess of methanol (which also serves as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

-

Reaction:

-

Heat the mixture to reflux and maintain the reflux for several hours (typically 4-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3,5-bis(trifluoromethyl)benzoate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Excess Methanol: The Fischer esterification is an equilibrium-controlled process.[6] Using a large excess of one of the reactants (in this case, methanol) shifts the equilibrium towards the formation of the ester, thereby increasing the yield.

-

Acid Catalyst: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

-

Reflux: Heating the reaction mixture to reflux increases the rate of the reaction, allowing the equilibrium to be reached more quickly.

Spectroscopic Characterization

The identity and purity of Methyl 3,5-bis(trifluoromethyl)benzoate are confirmed through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons (O-CH₃) and two signals for the aromatic protons. The aromatic protons at the 2 and 6 positions will appear as a singlet (or a narrow multiplet), and the proton at the 4 position will appear as a separate singlet (or a narrow multiplet). |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons. The carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling. |

| ¹⁹F NMR | The fluorine NMR spectrum will exhibit a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups. |

| IR Spectroscopy | The infrared spectrum will show a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching and C-F stretching vibrations. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). |

Applications in Scientific Research and Development

The unique structural features of Methyl 3,5-bis(trifluoromethyl)benzoate make it a valuable building block in several areas of chemical research and development.

Drug Discovery and Medicinal Chemistry

The 3,5-bis(trifluoromethyl)phenyl moiety is a common pharmacophore in a number of drug candidates due to its ability to enhance binding affinity and improve pharmacokinetic properties. Methyl 3,5-bis(trifluoromethyl)benzoate serves as a key intermediate in the synthesis of these complex molecules.

-

Neurokinin-1 (NK-1) Receptor Antagonists: This compound is a precursor to the synthesis of potent and selective NK-1 receptor antagonists.[2][3][7] These antagonists have therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions such as depression and inflammatory disorders.[1] The 3,5-bis(trifluoromethyl)benzyl group, which can be derived from the ester, is crucial for the high affinity of these antagonists to the NK-1 receptor.[7]

Caption: Synthetic utility in the preparation of NK-1 receptor antagonist precursors.

Materials Science

The incorporation of trifluoromethyl groups into polymers and other materials can significantly enhance their properties, such as thermal stability, chemical resistance, and optical transparency.[8][9] Methyl 3,5-bis(trifluoromethyl)benzoate can be used as a monomer or a precursor to monomers for the synthesis of high-performance materials.

-

Fluorinated Polymers: This compound can be chemically modified to create monomers for the synthesis of specialty polymers with low dielectric constants, high thermal stability, and low surface energy.[8] Such polymers are of interest for applications in microelectronics, aerospace, and as advanced coatings.[10]

-

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the trifluoromethyl groups can be exploited in the design of host materials or electron-transporting materials for OLEDs.[11][12] The introduction of such groups can help to tune the energy levels of the materials to improve device efficiency and stability.

Safety and Handling

Methyl 3,5-bis(trifluoromethyl)benzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3,5-bis(trifluoromethyl)benzoate is a versatile and valuable building block for the synthesis of a wide range of functional molecules. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it an attractive starting material for the development of novel pharmaceuticals, particularly NK-1 receptor antagonists, and high-performance materials. The synthetic routes to this compound are well-established, and its characterization is straightforward using standard spectroscopic techniques. As the demand for advanced fluorinated compounds continues to grow, the importance of Methyl 3,5-bis(trifluoromethyl)benzoate as a key synthetic intermediate is expected to increase.

References

-

PubMed. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. Available at: [Link]

-

Organic Syntheses. bis(trifluoromethyl)diazomethane. Available at: [Link]

- Google Patents. Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

NIST. 3,5-Bis(trifluoromethyl)benzoic acid. Available at: [Link]

- Google Patents. US20010014759A1 - Process for the preparation of 3,5-bis(trifluoro-methyl)-benzoyl chlorides and novel 3,5-bis(tri-halogenomethyl)-and 3,5-dimethylbenzoyl halides.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024-02-15). Available at: [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)benzoic acid. Available at: [Link]

-

Oakwood Chemical. Methyl 3,5-bis(trifluoromethyl)benzoate. Available at: [Link]

-

ChemBK. 3,5-Bis(trifluoromethyl)benzoyl chloride. (2024-04-10). Available at: [Link]

-

PubChem. Methyl 3,5-bis(trifluoromethyl)benzoate. Available at: [Link]

-

ACS Publications. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018-05-22). Available at: [Link]

-

Semantic Scholar. Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl) Benzidine for Flexible Electronic. Available at: [Link]

-

Journal of Materials Chemistry A (RSC Publishing). Fluorination of a polymer donor through the trifluoromethyl group for high-performance polymer solar cells. Available at: [Link]

-

Master Organic Chemistry. Diazomethane (CH2N2). (2025-06-22). Available at: [Link]

-

MDPI. Biological Interfacial Materials for Organic Light-Emitting Diodes. (2023-05-31). Available at: [Link]

-

MDPI. Triarylborane-Based Materials for OLED Applications. Available at: [Link]

-

esterification of benzoic acid to methyl benzoate. Available at: [Link]

-

PubMed. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis. (2014-01-05). Available at: [Link]

Sources

- 1. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 4. Methyl 3,5-bis(trifluoromethyl)benzoate | C10H6F6O2 | CID 141265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3,5-bis(trifluoromethyl)benzoate [oakwoodchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Fluorination of a polymer donor through the trifluoromethyl group for high-performance polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. Biological Interfacial Materials for Organic Light-Emitting Diodes | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Methyl 3,5-bis(trifluoromethyl)benzoate: Pathways, Mechanisms, and Practical Applications

Introduction: The Strategic Importance of the 3,5-bis(trifluoromethyl)phenyl Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties. The trifluoromethyl (CF3) group, in particular, is a powerful tool for medicinal chemists.[1][2] Its high electronegativity and lipophilicity can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability.[1][2]

Methyl 3,5-bis(trifluoromethyl)benzoate (CAS: 26107-80-2) is a critical chemical intermediate that serves as a key building block for introducing the 3,5-bis(trifluoromethyl)phenyl moiety.[3][4][5] This structural unit is found in a variety of pharmacologically active compounds, including neurokinin-1 (NK1) receptor antagonists, which have applications in treating emesis, inflammatory diseases, and psychiatric disorders.[6][7] This guide provides an in-depth exploration of the primary synthesis pathways to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Part 1: The Esterification Pathway from 3,5-bis(trifluoromethyl)benzoic Acid

The most direct and common route to methyl 3,5-bis(trifluoromethyl)benzoate is the esterification of its parent carboxylic acid, 3,5-bis(trifluoromethyl)benzoic acid. This transformation can be accomplished through several catalytic methods, from classical acid catalysis to modern heterogeneous systems.

Mechanistic Underpinnings: Fischer-Speier Esterification

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, governed by Le Chatelier's principle.[8]

The Causality Behind the Catalyst: The reaction requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol). Without the catalyst, the reaction would be impractically slow. The subsequent steps involve proton transfer, elimination of a water molecule, and finally, deprotonation of the carbonyl to regenerate the acid catalyst and yield the ester.[9] To drive the equilibrium toward the product, an excess of one reactant (typically the less expensive alcohol) is used, or water is removed as it is formed.[8]

Caption: Mechanism of Fischer-Speier Esterification.

Protocol 1: Classical Synthesis via Sulfuric Acid Catalysis

This method represents the traditional, robust approach to ester synthesis. Its reliability and use of inexpensive reagents make it a staple in many laboratories.

Experimental Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-bis(trifluoromethyl)benzoic acid (10.0 g, 38.7 mmol).

-

Reagent Addition: Add methanol (40 mL, ~1 mol). The large excess of methanol serves both as the reactant and the solvent, driving the equilibrium towards the product.

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture. This addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of cold water. The desired ester is insoluble in water and will often separate as an oil or solid.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL). The organic layers contain the product.

-

Work-up - Neutralization: Combine the organic layers and wash with a 5% sodium carbonate solution (2 x 30 mL) to neutralize any remaining sulfuric acid and remove any unreacted 3,5-bis(trifluoromethyl)benzoic acid.[9] A subsequent wash with brine (30 mL) will aid in removing residual water.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 3,5-bis(trifluoromethyl)benzoate.

-

Purification: If necessary, the product can be further purified by vacuum distillation.

Caption: Workflow for Classical Esterification Synthesis.

Modern Alternatives: Heterogeneous Catalysis

While effective, the classical approach requires a neutralization step and generates acidic waste. Modern synthetic chemistry increasingly favors heterogeneous catalysts, which are solid-phase catalysts that can be easily filtered and reused, simplifying the work-up process and improving the environmental profile of the reaction.

Field-Proven Insights: Metal-Organic Frameworks (MOFs) like UiO-66-NH2 and solid superacids such as sulfated zirconia or specialized Zr/Ti oxides have emerged as highly effective catalysts for esterification.[10][11][12][13] Their high surface area and tunable acidic sites can lead to excellent conversion rates under milder conditions.[13] The primary advantage is the simplified purification; at the end of the reaction, the catalyst is simply filtered off, and the solvent is evaporated.

| Parameter | Classical H₂SO₄ Catalysis | Heterogeneous Solid Acid Catalysis |

| Catalyst | Sulfuric Acid (Homogeneous) | UiO-66-NH₂, Zr/Ti Oxides (Heterogeneous) |

| Separation | Requires neutralization & extraction | Simple filtration |

| Reusability | Not reusable | Often reusable over multiple cycles |

| Work-up | Multi-step, generates aqueous waste | Minimal, solvent evaporation |

| Corrosiveness | High | Generally low |

Part 2: The Acyl Chloride Pathway

An alternative, often faster route to methyl 3,5-bis(trifluoromethyl)benzoate involves the use of a more reactive carboxylic acid derivative: 3,5-bis(trifluoromethyl)benzoyl chloride.[14][15]

Mechanistic Advantage

Acyl chlorides are highly electrophilic and react readily with alcohols without the need for a strong acid catalyst. The reaction is typically not an equilibrium process and proceeds to completion. The primary consideration is the management of the hydrogen chloride (HCl) gas that is generated as a byproduct. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is usually added to act as an HCl scavenger, preventing it from protonating the starting alcohol.

Caption: Mechanism of Esterification via Acyl Chloride.

Protocol 2: Synthesis from Acyl Chloride

Experimental Protocol:

-

Reaction Setup: In a flame-dried, 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-bis(trifluoromethyl)benzoyl chloride (10.8 g, 38.7 mmol) in anhydrous dichloromethane (40 mL).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (5.9 mL, 42.6 mmol, 1.1 eq) followed by the slow, dropwise addition of methanol (1.7 mL, 42.6 mmol, 1.1 eq).

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting acyl chloride is consumed.

-

Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Part 3: Synthesis of the Key Precursor, 3,5-bis(trifluoromethyl)benzoic Acid

A comprehensive guide must also consider the synthesis of the primary starting material. 3,5-bis(trifluoromethyl)benzoic acid is commonly prepared from 3,5-bis(trifluoromethyl)bromobenzene via a Grignard reaction followed by carboxylation.[6][7]

Mechanism: This process involves the formation of an organometallic Grignard reagent by reacting the aryl bromide with magnesium metal. This highly nucleophilic reagent then attacks carbon dioxide (either as a gas or dry ice), and a subsequent acidic work-up protonates the resulting carboxylate to yield the desired benzoic acid.

Critical Parameters: The formation of the Grignard reagent is highly sensitive to moisture and requires an anhydrous ether solvent (like THF) and an inert atmosphere. A patent for this process highlights that conducting the carboxylation step at low temperatures (e.g., -40°C) minimizes the formation of byproducts and increases the yield.[6]

Caption: Synthesis of the Benzoic Acid Precursor.

Safety Considerations

Methyl 3,5-bis(trifluoromethyl)benzoate is classified as an irritant to the eyes, respiratory system, and skin.[16] When handling this compound and its precursors, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[16] Acyl chlorides are corrosive and react with moisture, releasing HCl gas; they must be handled in a fume hood. All reactions should be performed in a well-ventilated area.

Conclusion

Methyl 3,5-bis(trifluoromethyl)benzoate is a valuable synthetic intermediate, and its preparation is crucial for various research and development applications. The most common and direct route is the Fischer esterification of 3,5-bis(trifluoromethyl)benzoic acid, a process that can be optimized using either classical acid catalysis or modern, reusable solid acid catalysts. For a more rapid, non-equilibrium synthesis, the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with methanol offers an excellent alternative. Understanding the mechanisms, protocols, and the synthesis of the key precursors provides researchers with the necessary knowledge to efficiently and safely produce this important chemical building block.

References

-

3,5-BIS(TRIFLUOROMETHYL)BENZOIC ACID METHYL ESTER. (2024). ChemBK. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.).

-

Supramolecular Isomerism in Cobalt(II) Coordination Polymers Built from 3,5-Bis(trifluoromethyl)benzoate and 4,4′-Bipyridine. (n.d.). ACS Publications. [Link]

- Process for the preparation of 3,5-bis(trifluoro-methyl)-benzoyl chlorides and novel 3,5-bis(tri-halogenomethyl)-and 3,5-dimethylbenzoyl halides. (2001).

- Method for synthesizing methyl 3-(trifluoromethyl)benzoate. (n.d.).

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. (n.d.). Semantic Scholar. [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Pharmaffiliates. [Link]

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018). ACS Publications. [Link]

-

Methyl 3,5-bis(trifluoromethyl)benzoate. (n.d.). Oakwood Chemical. [Link]

-

3,5-Bis(trifluoromethyl)benzoyl chloride. (2024). ChemBK. [Link]

-

The Versatility of 3,5-Bis(trifluoromethyl)benzoyl Chloride in Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). MDPI. [Link]

-

Methyl 3,5-bis(trifluoromethyl)benzoate. (n.d.). PubChem. [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (n.d.). MDPI. [Link]

-

Esterification of benzoic acid to methyl benzoate. (n.d.). SlidePlayer. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

-

Preparation of Methyl Benzoate. (n.d.). Harper College. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 3,5-bis(trifluoromethyl)benzoate [oakwoodchemical.com]

- 4. Methyl 3,5-bis(trifluoromethyl)benzoate | C10H6F6O2 | CID 141265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 3,5-BIS(TRIFLUOROMETHYL)BENZOATE | 26107-80-2 [chemicalbook.com]

- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 7. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]

- 12. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. chembk.com [chembk.com]

- 15. nbinno.com [nbinno.com]

- 16. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility of Methyl 3,5-bis(trifluoromethyl)benzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3,5-bis(trifluoromethyl)benzoate, a compound of significant interest in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing solubility and equips researchers with the theoretical and practical tools to predict and experimentally determine the solubility of this compound in various organic solvents. This guide delves into the physicochemical properties of methyl 3,5-bis(trifluoromethyl)benzoate, explores predictive models such as Hansen Solubility Parameters (HSP), and provides detailed, field-proven experimental protocols for accurate solubility measurement.

Introduction: Understanding the Significance of Solubility

Methyl 3,5-bis(trifluoromethyl)benzoate (C₁₀H₆F₆O₂) is a fluorinated aromatic ester with a unique molecular structure that imparts desirable properties for applications in drug development and advanced material synthesis.[1][2][3] The two trifluoromethyl groups significantly influence the compound's electron distribution, lipophilicity, and intermolecular interactions, thereby governing its behavior in solution.

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences:

-

Bioavailability and Drug Delivery: For a compound to be pharmacologically active, it must first dissolve in biological fluids.

-

Process Chemistry: The choice of solvent for reactions, purification, and crystallization is dictated by the solubility of the reactants and products.

-

Formulation Development: Understanding solubility is essential for designing stable and effective formulations, whether for oral, injectable, or topical applications.

This guide will provide researchers, scientists, and drug development professionals with a robust framework for approaching the solubility of methyl 3,5-bis(trifluoromethyl)benzoate.

Physicochemical Properties of Methyl 3,5-bis(trifluoromethyl)benzoate

A thorough understanding of the physicochemical properties of a solute is fundamental to predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₆O₂ | [1][2][4] |

| Molecular Weight | 272.15 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 85-87 °C at 15 mmHg | [4] |

| Computed XLogP3 | 3.5 | [1] |

The presence of two highly electronegative trifluoromethyl groups on the benzene ring makes methyl 3,5-bis(trifluoromethyl)benzoate a compound with a complex polarity profile. While the ester group can participate in polar interactions, the fluorinated substituents create a lipophilic and potentially fluorous character. This duality suggests that its solubility will be highly dependent on the specific nature of the solvent. The principle of "like dissolves like" is a useful starting point, suggesting that solvents with similar polarity and intermolecular force capabilities will be more effective.[5][6]

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial guidance and reduce the experimental burden.

The Principle of "Like Dissolves Like"

This long-standing principle in chemistry posits that a solute will dissolve best in a solvent that has a similar polarity and capacity for intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces).[5][6] For methyl 3,5-bis(trifluoromethyl)benzoate, we can anticipate:

-

Good Solubility in solvents of intermediate polarity that can engage in dipole-dipole interactions and potentially weak hydrogen bonding with the ester group. The fluorinated nature of the molecule may also lead to favorable interactions with other fluorinated or halogenated solvents.

-

Moderate to Low Solubility in highly polar, protic solvents like water, unless a co-solvent is used. The large hydrophobic trifluoromethyl groups would likely dominate interactions in aqueous media.

-

Moderate Solubility in nonpolar solvents, driven by van der Waals forces.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model separates the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular dipole moments.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Table of Hansen Solubility Parameters for Common Organic Solvents:

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Data sourced from various HSP databases and literature.

Based on the structure of methyl 3,5-bis(trifluoromethyl)benzoate, it is hypothesized that its HSP would reflect moderate polar and dispersion components, with a smaller hydrogen bonding component. This would suggest good solubility in solvents like acetone, dichloromethane, and ethyl acetate. A related compound, 3,5-bis(trifluoromethyl)benzoic acid, is noted to be soluble in DMSO and methanol, further suggesting the potential for the methyl ester to be soluble in these solvents as well.[7]

Experimental Determination of Solubility

Accurate solubility data is best obtained through rigorous experimental measurement. The isothermal saturation method, often referred to as the shake-flask method, is a reliable and widely used technique.[8][9]

Isothermal Saturation (Shake-Flask) Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Workflow for Isothermal Saturation Solubility Determination:

Caption: Workflow for the isothermal saturation method.

Detailed Protocol:

Materials:

-

Methyl 3,5-bis(trifluoromethyl)benzoate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Quantitative Nuclear Magnetic Resonance (qNMR) spectrometer

Procedure:

-

Preparation: Add an excess amount of methyl 3,5-bis(trifluoromethyl)benzoate to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Analysis: Accurately dilute a known aliquot of the clear, saturated solution with a suitable solvent. Quantify the concentration of methyl 3,5-bis(trifluoromethyl)benzoate in the diluted sample using a validated analytical method such as HPLC-UV or qNMR. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original saturated solution by taking into account the dilution factor. The solubility is typically expressed in units of milligrams per milliliter (mg/mL), grams per liter (g/L), or moles per liter (mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of methyl 3,5-bis(trifluoromethyl)benzoate:

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A systematic screening of solvents with varying polarities is recommended.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

-

Crystallinity: The crystalline form (polymorph) of the solid can have a significant impact on its solubility.

Conclusion and Future Perspectives

While specific quantitative solubility data for methyl 3,5-bis(trifluoromethyl)benzoate in a wide range of organic solvents is not extensively documented in publicly available literature, this guide provides a robust framework for its determination. By understanding the physicochemical properties of the molecule and applying theoretical concepts like Hansen Solubility Parameters, researchers can make informed predictions about its solubility. Furthermore, the detailed experimental protocol for the isothermal saturation method provides a reliable means to obtain accurate quantitative data.

For researchers in drug development and materials science, a thorough understanding and experimental determination of the solubility of methyl 3,5-bis(trifluoromethyl)benzoate are essential first steps in harnessing its full potential.

References

- How to determine the solubility of a substance in an organic solvent?

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. (2025).

- Theoretical prediction of the solubility of fluorin

- a) Isothermal method (detecting composition of a saturated solution at a given temperature).

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3. ChemicalBook. (n.d.).

- Solubility of Organic Compounds. (2023).

- Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. BIPM. (2019).

- Methyl 3,5-bis(trifluoromethyl)

- Methyl 3-(trifluoromethyl)

- Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. (n.d.).

- Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Methyl 3,5-bis(trifluoromethyl)

- Methyl 3,5-bis(trifluoromethyl)

- 3,5-BIS(TRIFLUOROMETHYL)BENZOIC ACID METHYL ESTER. ChemBK. (2024).

- Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge. (n.d.).

- 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3. ChemicalBook. (2025).

- What is the solubility of water in fluorous (fluorinated) solvents?

- HSP Basics | Practical Solubility Science. Prof Steven Abbott. (n.d.).

- Supramolecular Isomerism in Cobalt(II) Coordination Polymers Built from 3,5-Bis(trifluoromethyl)benzoate and 4,4′-Bipyridine.

- 26107-80-2|Methyl 3,5-bis(trifluoromethyl)

- HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.

- Methyl 3-(trifluoromethyl)

- and Hansen Solubility Parameters for Various Polymers (sort by acid descending). Accu Dyne Test. (n.d.).

- The use of the Hansen solubility parameters in the selection of protective polymeric materials resistant to chemicals.

- Using Hansen solubility parameters to study the encapsulation of caffeine in MOFs. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Methyl 3-(trifluoromethyl)

- Methyl 3-(trifluoromethyl)benzoate CAS#: 2557-13-3. ChemicalBook. (n.d.).

- Solubility comparison in dichloromethane.

- SAFETY D

- (3,5-Bis(trifluoromethyl)phenyl)methanol | 32707-89-4. Sigma-Aldrich. (n.d.).

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C

- (3,5-Bis(trifluoromethyl)phenyl)methanol | CAS#:32707-89-4. Chemsrc. (2025).

Sources

- 1. Methyl 3,5-bis(trifluoromethyl)benzoate | C10H6F6O2 | CID 141265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 26107-80-2|Methyl 3,5-bis(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. bipm.org [bipm.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Introduction: The Strategic Importance of the Bis(trifluoromethyl)phenyl Moiety

An In-Depth Technical Guide to Methyl 3,5-bis(trifluoromethyl)benzoate for Researchers and Drug Development Professionals

Methyl 3,5-bis(trifluoromethyl)benzoate is a critical building block in modern medicinal chemistry and materials science. The strategic placement of two trifluoromethyl (-CF3) groups on the phenyl ring imparts a unique combination of properties to the molecule. The -CF3 group is a powerful electron-withdrawing substituent and a lipophilic hydrogen bond mimic. This dual nature can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability, making it a highly sought-after functional group in drug design.[1] This guide provides a comprehensive overview of the commercial availability, quality specifications, applications, and handling of Methyl 3,5-bis(trifluoromethyl)benzoate for professionals in research and development.

Physicochemical Properties and Identification

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 26107-80-2 | [2][3][4] |

| Molecular Formula | C₁₀H₆F₆O₂ | [2][3][4][5] |

| Molecular Weight | 272.14 g/mol | [3][5] |

| Appearance | Colorless to almost colorless clear liquid | [2][6] |

| Boiling Point | 85-87 °C at 15 mmHg | [2] |

| Purity (Typical) | ≥98% | [2][7] |

| IUPAC Name | methyl 3,5-bis(trifluoromethyl)benzoate | [2][5] |

| SMILES | COC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | [5] |

| InChIKey | LTYNBDAJUXZFHP-UHFFFAOYSA-N | [2][5] |

Commercial Availability and Procurement

Methyl 3,5-bis(trifluoromethyl)benzoate is readily available from a variety of chemical suppliers, catering to needs from small-scale research to bulk manufacturing. When sourcing this reagent, researchers should consider purity, available quantities, and supplier reliability.

| Supplier | Typical Purity | Available Pack Sizes |

| Fluorochem | 98.0% | 1 g, 10 g, 25 g, 100 g |

| Fisher Scientific | Not specified (Cat No.: B20990) | 5 g, 25 g |

| Oakwood Chemical | Not specified (Product Code: 006796) | Inquire for quantities |

| Santa Cruz Biotechnology | Research Grade | Inquire for quantities |

| ChemicalBook | ≥98% | Aggregates multiple suppliers |

| BLDpharm | Not specified | Inquire for quantities |

This table is not exhaustive but represents major suppliers found in public databases. It is recommended to request lot-specific Certificates of Analysis (CofA) to verify purity before use.

Caption: A typical workflow for sourcing and verifying the quality of a chemical reagent.

Applications in Research and Drug Development

The primary application of Methyl 3,5-bis(trifluoromethyl)benzoate is as an intermediate in organic synthesis. Its parent acid, 3,5-bis(trifluoromethyl)benzoic acid, is a key intermediate in the synthesis of pharmacologically active compounds, particularly Substance P (neurokinin-1) receptor antagonists.[8][9] These antagonists have therapeutic potential in treating inflammatory diseases, psychiatric disorders, and emesis.[8][9]

The ester functional group serves as a versatile handle for further chemical modification, often being hydrolyzed to the corresponding carboxylic acid or converted into amides, which are common functionalities in drug candidates.

Synthetic Context and Methodologies

Understanding the synthesis of this building block provides context for its purity profile and potential impurities. The methyl ester is typically prepared from its corresponding acid, 3,5-bis(trifluoromethyl)benzoic acid. A common route to this acid involves a Grignard reaction starting from 3,5-bis(trifluoromethyl)bromobenzene.

Caption: Relationship between the starting material, key intermediate, and final product.

Protocol: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid (Precursor)

This protocol describes the synthesis of the direct precursor to the title compound and is adapted from established patent literature.[8][9]

1. Grignard Reagent Formation:

-

To a flask containing magnesium turnings (1.05 eq) in anhydrous tetrahydrofuran (THF), add a small portion of a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in THF to initiate the reaction.

-

Once initiation is observed (exotherm and color change), add the remaining bromide solution dropwise while maintaining a gentle reflux.

-

After the addition is complete, continue to heat at reflux for 30-60 minutes to ensure complete formation of the Grignard reagent. The reaction progress can be monitored by HPLC or GC to check for the consumption of the starting bromide.[8]

2. Carboxylation:

-

Cool the Grignard solution to a low temperature (e.g., -45 °C) in a suitable pressure vessel.[9]

-

Pressurize the vessel with carbon dioxide (CO₂) gas. An exotherm should be observed.

-

Stir the resulting slurry vigorously at low temperature for at least one hour.

3. Workup and Isolation:

-

Warm the reaction mixture to 0 °C and carefully quench by adding 2N HCl.[8]

-

Separate the organic and aqueous layers.

-

The product, 3,5-bis(trifluoromethyl)benzoic acid, can be isolated from the organic layer by crystallization, yielding a white solid.[8]

4. Esterification to Methyl 3,5-bis(trifluoromethyl)benzoate:

-

The isolated benzoic acid derivative can be converted to the methyl ester via standard Fisher esterification by refluxing in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄).

Quality Control and Analytical Methods

Ensuring the purity of starting materials is paramount in drug development. For a compound like Methyl 3,5-bis(trifluoromethyl)benzoate, quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for purity assessment. Its parent acid is well-characterized and suitable as an internal standard for qNMR.[10]

Protocol: Purity Verification by ¹H qNMR

1. Sample Preparation:

-

Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride) into an NMR tube.

-

Accurately weigh and add a known amount of the Methyl 3,5-bis(trifluoromethyl)benzoate sample to the same tube.

-

Dissolve both solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10]

2. NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons being integrated) to allow for complete relaxation of all relevant signals.

-

The spectrum of Methyl 3,5-bis(trifluoromethyl)benzoate should show distinct, well-resolved signals corresponding to the aromatic protons and the methyl ester protons.

3. Data Analysis:

-

Carefully integrate the area of a non-overlapping signal from the analyte (e.g., the methyl singlet) and a signal from the internal standard.

-

Calculate the purity of the analyte using the standard qNMR equation, which relates the integral areas, number of protons for each signal, molecular weights, and masses of the analyte and the standard.[10]

Safety, Handling, and Storage

Proper handling of Methyl 3,5-bis(trifluoromethyl)benzoate is essential for laboratory safety. The following information is derived from supplier Safety Data Sheets (SDS).[11][12]

-

Hazard Identification :

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Goggles conforming to EN 166 or equivalent standards are required.[11]

-

Hand Protection : Wear appropriate protective gloves.[11]

-

Skin and Body Protection : Long-sleeved clothing should be worn.[11]

-

Respiratory Protection : Use in a well-ventilated area or under a fume hood. If exposure limits may be exceeded, use an approved respirator.[11][12]

-

-

First Aid Measures :

-

If on Skin : Wash with plenty of soap and water. If irritation persists, seek medical advice.[11][12]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[12]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

-

Storage :

-

Store in a well-ventilated place. Keep the container tightly closed.[12]

-

Conclusion

Methyl 3,5-bis(trifluoromethyl)benzoate is a commercially accessible and highly valuable reagent for advancing research in drug discovery and materials science. Its unique electronic and steric properties make it a powerful tool for modulating the characteristics of target molecules. By understanding its commercial sources, implementing rigorous quality control, and adhering to safe handling practices, researchers can effectively leverage this building block to drive innovation.

References

-

Methyl 3,5-bis(trifluoromethyl)benzoate | C10H6F6O2 | CID 141265. PubChem. [Link]

-

Methyl 3,5-bis(trifluoromethyl)benzoate. Oakwood Chemical. [Link]

-

SAFETY DATA SHEET - Methyl 3,5-bis(trifluoromethyl)benzoate. Fisher Scientific. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

-

Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. BIPM. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. Methyl 3,5-bis(trifluoromethyl)benzoate [oakwoodchemical.com]

- 5. Methyl 3,5-bis(trifluoromethyl)benzoate | C10H6F6O2 | CID 141265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy Online - Methyl 3,5-bis(trifluoromethyl)benzoate - 98%, high purity , CAS No.26107-80-2 - We Deliver Worldwide [allschoolabs.com]

- 8. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 10. bipm.org [bipm.org]

- 11. fishersci.es [fishersci.es]

- 12. fishersci.com [fishersci.com]

safety and handling of Methyl 3,5-bis(trifluoromethyl)benzoate.

An In-depth Technical Guide to the Safe Handling and Application of Methyl 3,5-bis(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-bis(trifluoromethyl)benzoate is a fluorinated organic compound with significant applications as a building block in pharmaceutical and agrochemical synthesis. Its unique electronic properties, imparted by the two trifluoromethyl groups, make it a valuable intermediate for creating complex molecules with enhanced biological activity and stability.[1] However, its chemical reactivity and hazardous properties necessitate a thorough understanding of its safety and handling requirements. This guide provides a comprehensive overview of Methyl 3,5-bis(trifluoromethyl)benzoate, focusing on its chemical and physical properties, detailed safety protocols, risk mitigation strategies, and appropriate emergency procedures. The information herein is intended to empower researchers and drug development professionals to work with this compound safely and effectively.

Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its safe handling and application.

| Property | Value | Source |

| IUPAC Name | methyl 3,5-bis(trifluoromethyl)benzoate | [2] |

| CAS Number | 26107-80-2 | [2][3][4][5] |

| Molecular Formula | C₁₀H₆F₆O₂ | [2][3][5] |

| Molecular Weight | 272.15 g/mol | [3][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 198 °C | [1] |

Hazard Identification and GHS Classification

Methyl 3,5-bis(trifluoromethyl)benzoate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictogram:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS), but key measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]

Safe Handling and Storage: A Step-by-Step Protocol

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Personal Protective Equipment (PPE)

The trifluoromethyl groups on the benzene ring significantly influence the compound's reactivity and irritant properties. Therefore, robust PPE is non-negotiable.

-

Eye Protection: Chemical safety goggles conforming to EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are mandatory.[3][6] Standard safety glasses are insufficient.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A lab coat and long-sleeved clothing are required.[3] Ensure no skin is exposed.

-

Respiratory Protection: All handling of Methyl 3,5-bis(trifluoromethyl)benzoate should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling Methyl 3,5-bis(trifluoromethyl)benzoate from receipt to disposal.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 3,5-bis(trifluoromethyl)benzoate | C10H6F6O2 | CID 141265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.es [fishersci.es]

- 4. METHYL 3,5-BIS(TRIFLUOROMETHYL)BENZOATE | 26107-80-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to the Safe Handling and Application of Methyl 3,5-bis(trifluoromethyl)benzoate

An In-depth Technical Guide to the Material Safety Data Sheet for Methyl 3,5-bis(trifluoromethyl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Data Sheet

Methyl 3,5-bis(trifluoromethyl)benzoate (CAS No. 26107-80-2) is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate stems from the unique electronic properties conferred by the two trifluoromethyl (-CF₃) groups on the benzene ring. While standard Material Safety Data Sheets (MSDS) provide a necessary overview of hazards, they often lack the contextual depth required for professionals who handle such reagents daily. This guide aims to bridge that gap. We will deconstruct the standard safety data, providing a narrative grounded in chemical principles and practical laboratory experience to ensure not only compliance but a deep-seated culture of safety and efficacy in your research. The trifluoromethyl group is generally considered chemically stable and inert; however, the overall hazard profile of the molecule must be respected.[2]

The Hazard Profile: A Mechanistic Perspective

Methyl 3,5-bis(trifluoromethyl)benzoate is classified under the Globally Harmonized System (GHS) with specific warnings that warrant a closer look.[3][4] Understanding the why behind these classifications is the first step toward mitigating risk.

GHS Classification Summary:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4][5]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3][4][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3][4][5]

The irritant nature of this compound is a key characteristic. While the C-F bonds in the -CF₃ groups are exceptionally strong, the overall molecule can act as an irritant upon contact with biological tissues.[2] The ester functionality and the electron-withdrawing nature of the trifluoromethyl groups contribute to its reactivity profile. For the skin and eyes, this irritation manifests as localized inflammation. In the respiratory tract, inhalation of vapors or aerosols can lead to irritation of the nose, throat, and lungs, presenting as coughing or shortness of breath.[5][6]

Physicochemical Characteristics: The Foundation of Safe Handling

A thorough understanding of a chemical's physical properties is fundamental to its safe manipulation. These parameters dictate everything from appropriate storage conditions to the correct fire-extinguishing media.

| Property | Value | Source(s) |

| CAS Number | 26107-80-2 | [3][7] |

| Molecular Formula | C₁₀H₆F₆O₂ | [3][4][7] |

| Molecular Weight | 272.15 g/mol | [3][4] |

| Appearance | Liquid | [8] |

| Boiling Point | 85-87°C / 15mm | [1] |

| Density | 1.400 ± 0.06 g/cm³ | [1] |

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

The core principle of laboratory safety is to create barriers between the researcher and the hazard. This is achieved through a combination of engineering controls and appropriate PPE. The selection of PPE is not a passive choice but a risk-based decision.

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of Methyl 3,5-bis(trifluoromethyl)benzoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] This is critical to minimize the risk of inhaling vapors, which can cause respiratory irritation.[5]

-

Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9] In the event of accidental exposure, immediate irrigation is paramount.

Personal Protective Equipment (PPE): A Self-Validating Protocol

Wearing PPE is a mandatory, non-negotiable aspect of handling this chemical. The following protocol outlines not just what to wear, but the rationale behind each choice.

-

Eye and Face Protection: Chemical safety goggles are required.[4][10] If there is a splash hazard, a face shield should be worn in addition to goggles. Standard safety glasses do not provide a sufficient seal against vapors or splashes.

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves to prevent skin contact.[5][10] Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility charts for breakthrough times specific to fluorinated organic compounds. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your skin.

-

Lab Coat/Clothing: A long-sleeved lab coat is essential to protect street clothes and underlying skin.[4] For larger quantities or tasks with a higher splash risk, consider a chemically resistant apron.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is necessary.[5]

Below is a workflow for ensuring adequate personal protection when handling Methyl 3,5-bis(trifluoromethyl)benzoate.

Caption: PPE selection decision tree for handling Methyl 3,5-bis(trifluoromethyl)benzoate.

Handling, Storage, and Spill Management Protocols

Standard Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (fume hood) is clear and unobstructed.[4]

-

Dispensing: Avoid breathing vapors.[5] Use caution when opening the container. Dispense the required amount slowly to minimize splashing.

-

Post-Handling: After use, ensure the container is tightly sealed.[4][5] Wash hands and any potentially exposed skin thoroughly with soap and water.[5] Contaminated clothing should be removed and washed before reuse.[5][11]

Storage Protocol

Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][9] The storage area should be secured, for instance, by being locked up.[5] Keep containers tightly closed when not in use.[4][5]

Accidental Release and Spill Management

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

-

Evacuate: Ensure adequate ventilation and evacuate non-essential personnel from the immediate area.[12]

-

Contain: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[4][5] Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for chemical waste disposal.[4][5]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Report: Report the incident to your institution's environmental health and safety department.

The following diagram outlines the logical flow for responding to a chemical spill.

Sources

- 1. chembk.com [chembk.com]

- 2. reddit.com [reddit.com]

- 3. Methyl 3,5-bis(trifluoromethyl)benzoate | C10H6F6O2 | CID 141265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.es [fishersci.es]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. scbt.com [scbt.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. angenechemical.com [angenechemical.com]

discovery and history of bis(trifluoromethyl)benzoates

An In-Depth Technical Guide to the Discovery and History of Bis(trifluoromethyl)benzoates

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the discovery, history, synthesis, and application of bis(trifluoromethyl)benzoates and related phenyl moieties. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry and strategic importance of this unique structural motif, tracing its journey from early organofluorine chemistry to its central role in modern pharmaceuticals.

The Strategic Imperative of the Trifluoromethyl Group

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly influential due to its unique combination of electronic and steric properties.[3][4] Unlike a simple methyl group, the CF₃ group is a potent electron-withdrawing substituent with a comparable steric profile to a chlorine atom, for which it often serves as a bioisostere.[3][5]

Key advantages conferred by the CF₃ group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism. This can significantly increase a drug's half-life and improve its pharmacokinetic profile.[2][3][]

-

Modulation of Physicochemical Properties: The high electronegativity of the CF₃ group can drastically alter the pKa of nearby functional groups, influence molecular conformation, and increase lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and bioavailability.[3][4]

-

Improved Target Binding: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to more favorable electrostatic and hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.[1][3]

The strategic placement of two CF₃ groups on a phenyl ring, as seen in bis(trifluoromethyl)phenyl derivatives, amplifies these effects, creating a powerful building block for modulating molecular properties in drug design.

Historical Context: From Early Curiosities to Industrial Synthesis

The journey of bis(trifluoromethyl)benzoates is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound was reported in the 1860s, the field gained significant momentum with the work of Belgian chemist Frédéric Swarts in the 1890s.[7][8][9] Swarts developed seminal halogen exchange (HALEX) reactions using antimony fluorides to replace chlorine with fluorine.[9]

This foundational work paved the way for the industrial-scale production of benzotrifluorides. By the 1930s, companies like IG Farben and Kinetic Chemicals (a joint venture between DuPont and General Motors) had replaced Swarts' antimony reagents with hydrogen fluoride (HF) for the synthesis of benzotrifluoride from benzotrichloride.[9][10] This industrial capability was a critical prerequisite for the eventual synthesis of more complex molecules like bis(trifluoromethyl)benzenes.

The general industrial route to producing aromatics bearing CF₃ groups involves the reaction of the corresponding trichloromethyl precursors with HF.[5]

C₆H₄(CCl₃)₂ + 6 HF → C₆H₄(CF₃)₂ + 6 HCl[5]

The availability of these robust starting materials enabled chemists to explore the synthesis and properties of derivatives, including the corresponding benzoic acids, which would later become crucial intermediates in pharmaceutical development.

The Keystone Intermediate: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid

The 3,5-disubstituted isomer of bis(trifluoromethyl)benzoic acid (CAS 725-89-3) has emerged as the most pharmaceutically relevant intermediate.[11][12] Its synthesis is a critical process, most commonly achieved via the formation of a Grignard reagent followed by carboxylation.

Causality in Experimental Design:

The primary challenge in this synthesis is managing the reactivity of the Grignard reagent. The strong electron-withdrawing nature of the two CF₃ groups makes the corresponding aryl halide less reactive toward magnesium insertion. Conversely, the resulting Grignard reagent is highly reactive and can be protonated by trace amounts of water or react with atmospheric CO₂ prematurely. A key process optimization, particularly in industrial settings, involves controlling the temperature during the carboxylation step. Introducing CO₂ gas at low temperatures (e.g., below -20°C and ideally around -40°C) minimizes the formation of the proteo-byproduct, 1,3-bis(trifluoromethyl)benzene, thereby increasing the yield of the desired carboxylic acid.[11]

Workflow for Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid

Caption: Synthetic workflow for 3,5-bis(trifluoromethyl)benzoic acid.

Detailed Experimental Protocol: Grignard Carboxylation

The following protocol is a representative synthesis adapted from established procedures.[11][12]

-

Preparation: A three-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and an addition funnel. The glassware is rigorously dried to prevent quenching the Grignard reagent.

-